"2-Ethylamino-3-nitropyridine" properties and characteristics
"2-Ethylamino-3-nitropyridine" properties and characteristics
An In-depth Technical Guide to 2-Ethylamino-3-nitropyridine: Properties, Synthesis, and Applications
Introduction
2-Ethylamino-3-nitropyridine is a substituted heterocyclic compound belonging to the nitropyridine class. While specific research on this exact molecule is not extensively documented, its structural features—a pyridine core, an activating nitro group, and a secondary amine substituent—position it as a valuable and versatile intermediate in synthetic chemistry. Nitropyridine derivatives are recognized as privileged structural motifs in drug design and materials science, serving as precursors to a wide range of biologically active molecules, including kinase inhibitors, and agents with antiviral and antitumor properties.[1][2]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the anticipated properties, reactivity, and potential applications of 2-Ethylamino-3-nitropyridine. The insights are synthesized from established chemical principles and data from closely related structural analogues.
Molecular Structure and Physicochemical Properties
The functionality of 2-Ethylamino-3-nitropyridine is dictated by the interplay of its three core components: the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group at the 3-position, and the electron-donating ethylamino group at the 2-position. This electronic arrangement is critical to its reactivity, particularly in nucleophilic aromatic substitution reactions.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂ | Calculated |
| Molecular Weight | 167.17 g/mol | Calculated[3] |
| Appearance | Yellow crystalline solid | Inferred from analogues[2][5] |
| Solubility | Likely soluble in organic solvents like ethanol, chloroform.[2] | Inferred |
| Melting Point | Estimated range: 100-130 °C | Inferred from analogues[2][3] |
Proposed Synthesis Pathway
The most direct and industrially scalable synthesis of 2-Ethylamino-3-nitropyridine is expected to be the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitropyridine, with ethylamine.[5][6] The electron-withdrawing nitro group at the C3 position strongly activates the C2 position for attack by a nucleophile, making this a highly efficient transformation.
Experimental Protocol: Synthesis via SNAr
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Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable polar aprotic solvent such as ethanol or THF, add ethylamine (2.0-3.0 eq). The excess ethylamine also acts as a base to neutralize the HCl generated.
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Execution: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-Ethylamino-3-nitropyridine as a yellow solid.
Caption: Proposed synthesis of 2-Ethylamino-3-nitropyridine via SNAr.
Core Reactivity and Chemical Behavior
The chemical behavior of 2-Ethylamino-3-nitropyridine is dominated by the nitro and amino functionalities, which allow for a range of subsequent transformations.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). This transformation yields 2-ethyl-2,3-diaminopyridine, a highly valuable building block for the synthesis of fused heterocyclic systems like imidazopyridines, which are common in medicinal chemistry.
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Further Aromatic Substitution: The existing substituents influence the reactivity of the remaining ring positions. The powerful electron-donating nature of the amino groups in the reduced product (2,3-diaminopyridine derivative) activates the ring towards electrophilic aromatic substitution.
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N-Functionalization: The secondary amine of the ethylamino group can undergo further reactions such as acylation, alkylation, or sulfonylation to introduce additional diversity.
Caption: Key reactivity pathways of 2-Ethylamino-3-nitropyridine.
Potential Applications in Drug Discovery and Materials Science
Given that nitropyridines are established precursors for bioactive compounds, 2-Ethylamino-3-nitropyridine holds significant potential as a key intermediate.[1]
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Pharmaceuticals: Its derivatives are promising scaffolds for developing therapeutic agents. The 2-amino-3-nitropyridine core is found in molecules targeting cancers, viral infections, and inflammatory diseases.[2][5][6] The ethyl group provides a vector for modifying steric bulk and lipophilicity, which can be fine-tuned to optimize drug efficacy and pharmacokinetic profiles.
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Agrochemicals: The aminonitropyridine framework is crucial in the production of herbicides, fungicides, and insecticides.[2][5] This compound can serve as a starting material for novel crop protection agents.
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Organic Dyes and Materials: The conjugated system of nitropyridines can impart unique optical and electronic properties.[7][8] Functionalized derivatives have been investigated for applications as dyes and nonlinear optical materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Ethylamino-3-nitropyridine is not available, the hazard profile can be inferred from closely related compounds like 2-amino-3-nitropyridine.[4][9]
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Hazard Classification (Anticipated):
-
Recommended Handling Procedures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.[11]
-
Keep away from heat, sparks, and open flames.[11]
-
Store in a tightly sealed container in a cool, dry place.[9][11]
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Conclusion
2-Ethylamino-3-nitropyridine represents a promising, albeit under-characterized, chemical intermediate. Its structure combines the versatile reactivity of the aminonitropyridine scaffold with the modulating influence of an ethyl substituent. Through straightforward synthesis and a variety of potential downstream chemical transformations, particularly the reduction of its nitro group, this compound serves as a gateway to complex heterocyclic systems. Its potential applications as a precursor in the development of novel pharmaceuticals, agrochemicals, and functional organic materials make it a compound of significant interest for further scientific exploration.
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